molecular formula C15H10N2O3 B8308949 2'-Cyanophthalanilic acid

2'-Cyanophthalanilic acid

Cat. No.: B8308949
M. Wt: 266.25 g/mol
InChI Key: NNNSYANEELHVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Cyanophthalanilic acid is a specialized aromatic compound synthesized via the reaction of phthalic anhydride with anthranilonitrile (o-aminobenzonitrile) in ethyl acetate . This intermediate product features a unique combination of functional groups: an amide (-CONH-), a carboxylic acid (-COOH), and a cyano (-CN) substituent. Its structural complexity enables participation in cyclization reactions, such as the formation of isoindolo[2,1-a]quinazoline-5,11-dione when treated with acetic anhydride, followed by potassium hydroxide and hydrogen peroxide . This reactivity underscores its utility in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceuticals or advanced materials.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

2-[(2-cyanophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H10N2O3/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20)

InChI Key

NNNSYANEELHVMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Reactivity Profile
This compound Phthalanilic acid backbone with cyano substitution Amide, carboxylic acid, cyano Cyclization (e.g., isoindoloquinazoline synthesis)
2-Naphthoic Acid Naphthalene ring with carboxylic acid Carboxylic acid Salt formation, esterification
Anthranilonitrile Benzene ring with amino and cyano groups Amino (-NH₂), cyano (-CN) Amide bond formation (e.g., precursor to this compound)

Key Observations :

  • The cyano group in this compound distinguishes it from simpler carboxylic acids like 2-naphthoic acid, enabling unique cyclization pathways.
  • Compared to anthranilonitrile, the addition of a phthalic anhydride-derived amide and carboxylic acid in this compound broadens its reactivity.

Table 3: Hazard Profiles

Compound Hazards Safety Protocols (if available)
This compound No specific data in provided evidence Assume standard handling for nitriles and acids.
2-Naphthoic Acid Harmful if swallowed; skin/eye irritant Wash with soap/water for skin contact; rinse eyes thoroughly .
Anthranilonitrile Likely toxic (cyanide release risk) Use in ventilated areas; avoid inhalation.

Note: While 2-naphthoic acid’s hazards are well-documented , this compound’s safety profile remains less characterized, necessitating precautionary measures for nitriles and acidic compounds.

Research Findings and Implications

  • Cyclization Efficiency: this compound demonstrates superior cyclization efficiency compared to non-cyano analogs.
  • Thermal Stability: The cyano group enhances thermal stability relative to anthranilonitrile, enabling high-temperature reactions (e.g., reflux in acetic anhydride) without decomposition .

Q & A

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Identify characteristic absorption peaks (e.g., cyanide moiety at ~220 nm) and monitor degradation under light/heat .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for baseline separation; validate stability via accelerated aging studies .
  • NMR Analysis : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and track hydrolysis byproducts in D₂O .

Advanced: What in silico approaches (e.g., molecular docking, QSAR) are suitable for predicting the environmental fate and biological interactions of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., estrogen receptors) and prioritize in vitro testing .
  • QSAR Modeling : Train models on EPA’s CompTox Dashboard data to predict biodegradation half-lives and ecotoxicity endpoints .
  • ADMET Prediction : Apply SwissADME to assess bioavailability and blood-brain barrier penetration, refining parameters with experimental logP values .

Basic: How should researchers design controlled experiments to assess the compound's reactivity with common biochemical reagents?

Q. Methodological Answer :

  • Experimental Controls : Include blank reactions (reagent-only) and positive controls (e.g., known reactive analogs) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under physiological pH (7.4) and temperature (37°C) .
  • Product Identification : Employ high-resolution LC-MS/MS to characterize adducts, referencing fragmentation patterns in databases like mzCloud .

Advanced: What strategies exist for conducting cumulative risk assessments when this compound coexists with structurally similar contaminants?

Q. Methodological Answer :

  • Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to estimate synergistic effects .
  • Omics Integration : Perform transcriptomic profiling (RNA-seq) in exposed organisms to identify shared pathways with co-contaminants .
  • Probabilistic Exposure Assessment : Use Monte Carlo simulations to model population-level exposure variability, incorporating biomonitoring data .

Basic: What ethical considerations and approval processes are required for studies involving this compound exposure in model organisms?

Q. Methodological Answer :

  • IACUC Review : Submit protocols detailing humane endpoints, sample sizes (power analysis), and anesthesia methods for in vivo studies .
  • 3Rs Compliance : Replace vertebrate models with in vitro alternatives (e.g., zebrafish embryos) where feasible; minimize distress via enriched housing .

Advanced: How can machine learning models be integrated with high-throughput screening data to predict novel biological targets of this compound?

Q. Methodological Answer :

  • Feature Engineering : Curate PubChem BioAssay data (e.g., EC50, IC50) to train random forest classifiers for target prediction .
  • Transfer Learning : Fine-tune pre-trained models (e.g., DeepChem) on domain-specific toxicity datasets to improve accuracy .
  • Validation Loops : Confirm predictions using SPR (surface plasmon resonance) binding assays and CRISPR knockouts in cell lines .

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